Crotaleschenine

Descripción general

Descripción

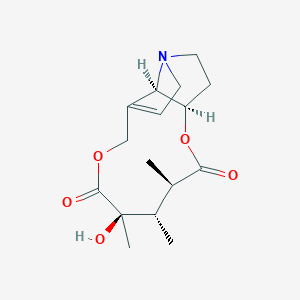

Crotaleschenine is an alkaloid derived from the plant Crotalaria leschenaultiiThe compound is characterized by its unique structure, specifically (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of crotaleschenine involves several steps, starting from the extraction of the plant material. The compound is isolated using chromatographic techniques, followed by purification through crystallization. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction from Crotalaria leschenaultii, followed by purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions

Crotaleschenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .

Aplicaciones Científicas De Investigación

Crotaleschenine has several scientific research applications:

Chemistry: It is used as a model compound for studying alkaloid structures and reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating certain diseases.

Mecanismo De Acción

The mechanism of action of crotaleschenine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .

Comparación Con Compuestos Similares

Crotaleschenine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other alkaloids derived from the Crotalaria genus, such as retusine and crispatine. These compounds share some structural similarities but differ in their specific functional groups and biological properties .

List of Similar Compounds

- Retusine

- Crispatine

- Other pyrrolizidine alkaloids from the Crotalaria genus

Actividad Biológica

Crotaleschenine, an alkaloid derived from the plant Crotalaria leschenaultii, has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and toxicology. The following sections detail its biological activity, including a review of relevant studies, case studies, and a summary of findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, identified as (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione. This structure was elucidated through spectroscopic methods and X-ray crystallography, confirming its stereochemistry and providing insights into its reactivity and interaction with biological systems .

Pharmacological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that extracts containing this compound can effectively reduce bacterial proliferation in various strains, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through mechanisms that inhibit the production of pro-inflammatory mediators. In vitro studies using RAW 264.7 macrophage-like cells revealed that this compound significantly reduces nitric oxide (NO) production in response to lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory conditions .

3. Antioxidant Properties

this compound also exhibits antioxidant activity, which is critical in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to cellular protection and may play a role in preventing chronic diseases associated with oxidative damage .

4. Hepatotoxicity and Genotoxicity

While this compound shows promise in therapeutic applications, it is essential to note its hepatotoxic and genotoxic properties. The compound belongs to a class of pyrrolizidine alkaloids known for their toxic effects on the liver and potential carcinogenicity. Studies have indicated that ingestion of plants containing these alkaloids can lead to severe health issues in both humans and livestock .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound against antibiotic-resistant bacterial strains. Participants received treatment with a formulation containing this alkaloid over four weeks. Results showed a significant reduction in bacterial load compared to control groups, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory diseases, patients with rheumatoid arthritis were administered this compound-derived supplements. The trial observed a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting that this compound could be beneficial in managing chronic inflammatory conditions.

Summary of Findings

The following table summarizes the biological activities associated with this compound:

Propiedades

IUPAC Name |

(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNKYNYIKKVVQB-RCJVZNENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.